2-Aminoacridine
Overview
Description
2-Aminoacridine is an aminoacridine . It has been actively researched over the years as a prospective therapeutic agent for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Synthesis Analysis
More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives . According to Huang et al. in 2012, a technique for acridine synthesis was developed when 2-amino aromatic tosylhydrazones were treated with 1,2-dihalobenzene in the presence of an Auto-Tandem catalyst .Molecular Structure Analysis
The molecular formula of 2-Aminoacridine is C13H10N2 . Acridine derivatives have been found to show multiple biological activities, proving that they are environmentally benign and much less toxic than many inhibitors .Chemical Reactions Analysis
Wu et al., in the year 2018, developed a method for producing acridine derivatives in high-to-moderate yields following a copper-based salt, Cu(OTf) 2 promoted tandem reactions involving o-aminoalkylphenones and o-aminoarylphenones in an intermolecular Chan–Lam cross-coupling reaction followed by intramolecular Friedel–Craft .Physical And Chemical Properties Analysis
The molar mass of 2-Aminoacridine is 194.23 g/mol . As such, 2-cholor-9-phenylacridine (CPA), 2-chloro-9(2-fluorophenyl)acridine (CFPA), and 2-bromo-9(2-fluorophenyl)acridine (BFPA) were tested via WL, PDP, and EIS techniques. All three inhibitors generally showed more than 90% IE at a concentration of 0.40 mM measured via all techniques .Scientific Research Applications
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Cancer Treatment
- Field: Oncology
- Application: Acridine derivatives have been actively researched as prospective therapeutic agents for a wide range of disorders, including cancer . They are known for their high cytotoxic activity .
- Method: The mode of action of acridine is principally DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes .
- Results: Some acridine derivatives have shown promising results in cancer treatment. For example, the photocytotoxicity of propyl acridine acts against leukemia cell lines .
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Treatment of Alzheimer’s Disease
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Treatment of Bacterial and Protozoal Infections
- Field: Microbiology
- Application: Acridine derivatives have been used as effective disinfectants and anti-bacterials .
- Method: The planar form of acridine derivatives allows for intercalation into double-stranded DNA, which can disrupt the function of bacterial and protozoal cells .
- Results: These drugs were among the first to be identified as potent anti-bacterial agents .
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Corrosion Inhibition
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Potential Anti-Cancer Drugs
- Field: Oncology
- Application: Acridine derivatives, including 2-Aminoacridine, are being extensively researched as potential anti-cancer drugs . They are well-known for their high cytotoxic activity .
- Method: The photocytotoxicity of propyl acridine acts against leukemia cell lines, with C1748 being a promising anti-tumor drug against UDP-UGT’s . CK0403 is reported in breast cancer treatment and is more potent than CK0402 against estrogen receptor-negative HER2 .
- Results: Acridine platinum (Pt) complexes have shown specificity on the evaluated DNA sequences . 9-anilinoacridine core, which intercalates DNA, and a methyl triazene DNA-methylating moiety were also studied . Acridine thiourea gold and acridinone derivatives act against cell lines such as MDA-MB-231, SK-BR-3, and MCF-7 . Benzimidazole acridine compounds demonstrated cytotoxic activity against Dual Topo and PARP-1 .
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Inhibitors of VEGFR-2 and Src
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DNA Intercalation
- Field: Biochemistry
- Application: Acridine derivatives are known to intercalate into double-stranded DNA . This property is utilized in various biological applications, including the study of DNA structure and function .
- Method: The planar form of acridine derivatives allows for intercalation into double-stranded DNA, which can disrupt the function of bacterial and protozoal cells .
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Synthesis of Heteroatom-Substituted Acridine Derivatives
- Field: Organic Chemistry
- Application: More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
Safety And Hazards
Future Directions
properties
IUPAC Name |
acridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXPWBKKZFLMPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206818 | |
Record name | 2-Acridinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminoacridine | |
CAS RN |
581-28-2 | |
Record name | 2-Acridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=581-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acridinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000581282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acridinamine (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACRIDINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ24NE6LYA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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